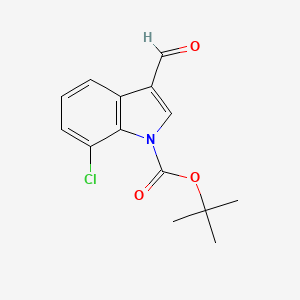
tert-Butyl 7-chloro-3-formyl-1H-indole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 7-chloro-3-formyl-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-chloro-3-formyl-1H-indole-1-carboxylate typically involves the Vilsmeier formylation of a 7-chloroindole derivative. The process begins with the preparation of 7-chloroindole, which is then subjected to formylation using the Vilsmeier reagent (a combination of DMF and POCl3) to introduce the formyl group at the 3-position. The resulting 3-formyl-7-chloroindole is then protected with a tert-butyl group at the nitrogen atom using tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods: the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 7-chloro-3-formyl-1H-indole-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: 7-chloro-3-carboxy-1H-indole-1-carboxylate.
Reduction: 7-chloro-3-hydroxymethyl-1H-indole-1-carboxylate.
Substitution: 7-substituted-3-formyl-1H-indole-1-carboxylate derivatives.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 7-chloro-3-formyl-1H-indole-1-carboxylate is used as a building block in the synthesis of more complex indole derivatives. It serves as a precursor for various functionalized indoles, which are valuable intermediates in organic synthesis .
Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives. It helps in understanding the biological activities of indole-based compounds, including their anticancer, antimicrobial, and anti-inflammatory properties .
Medicine: It is investigated for its role in the synthesis of pharmaceutical agents targeting various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the development of new catalysts and reagents for chemical processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl 7-chloro-3-formyl-1H-indole-1-carboxylate is primarily related to its ability to interact with biological targets through its indole core. The formyl group at the 3-position and the chlorine atom at the 7-position contribute to its reactivity and binding affinity. The compound can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function.
Comparación Con Compuestos Similares
- tert-Butyl 3-formyl-1H-indole-1-carboxylate
- tert-Butyl 7-bromo-3-formyl-1H-indole-1-carboxylate
- tert-Butyl 7-methyl-3-formyl-1H-indole-1-carboxylate
Comparison: tert-Butyl 7-chloro-3-formyl-1H-indole-1-carboxylate is unique due to the presence of the chlorine atom at the 7-position, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its bromo or methyl counterparts. Additionally, the chlorine atom can influence the compound’s biological activity by affecting its interaction with target proteins.
Propiedades
Fórmula molecular |
C14H14ClNO3 |
|---|---|
Peso molecular |
279.72 g/mol |
Nombre IUPAC |
tert-butyl 7-chloro-3-formylindole-1-carboxylate |
InChI |
InChI=1S/C14H14ClNO3/c1-14(2,3)19-13(18)16-7-9(8-17)10-5-4-6-11(15)12(10)16/h4-8H,1-3H3 |
Clave InChI |
ORHHXQZYTBZMSD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


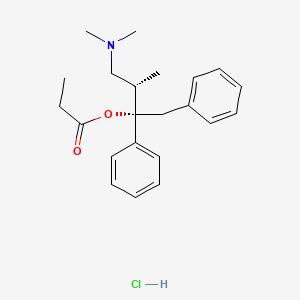
![1-(2-(Trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12435592.png)
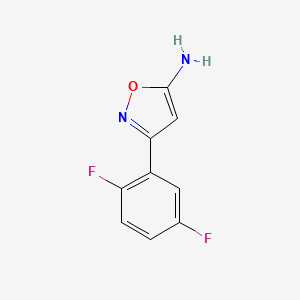
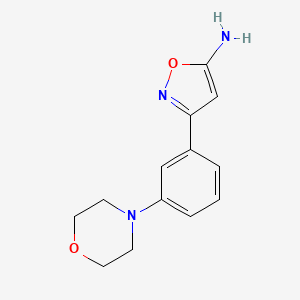
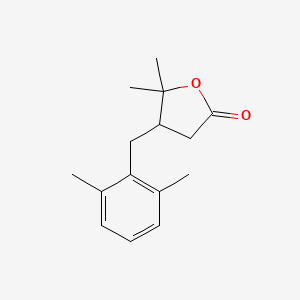
![[8-(hydroxymethyl)-4-(5-hydroxy-3-methylpent-3-enyl)-4a,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] benzoate](/img/structure/B12435613.png)


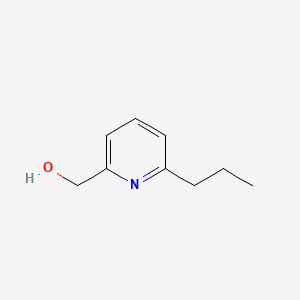

![Ethyl benzo[d]thiazole-4-carboxylate](/img/structure/B12435643.png)
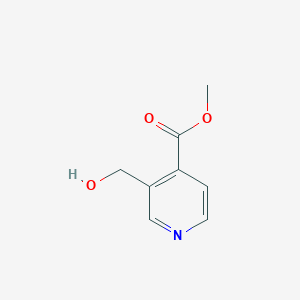
![2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid dihydrochloride](/img/structure/B12435671.png)
![3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylicacid](/img/structure/B12435674.png)
